MDL 28170 is a synthetic compound known for its role as a calpain inhibitor, specifically targeting the calcium-dependent cysteine proteases known as calpains. Calpains are involved in various cellular processes, including apoptosis, cell differentiation, and cytoskeletal remodeling. MDL 28170 has garnered attention for its potential therapeutic applications in neuroprotection and other areas of medicine.
MDL 28170 was developed as part of research aimed at understanding and inhibiting calpain activity. It has been utilized in various studies to explore its effects on cellular mechanisms and its potential in treating conditions associated with calpain overactivity, such as neurodegenerative diseases and ischemic injuries.
MDL 28170 is classified as a pharmaceutical agent with the primary function of inhibiting calpain activity. Its chemical classification falls under small molecule inhibitors, specifically designed to modulate proteolytic activity within cells.
The synthesis of MDL 28170 involves several organic chemistry techniques, typically starting from commercially available precursors. The compound is synthesized through a multi-step process that includes the formation of key intermediates followed by functional group modifications.
The detailed synthesis pathway often includes:
The precise synthetic route may vary based on the desired purity and yield but generally adheres to established organic synthesis protocols.
MDL 28170 has a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The molecular formula is typically represented as C₁₃H₁₅N₃O₂S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms.
MDL 28170 primarily acts through non-covalent interactions with calpain enzymes, inhibiting their proteolytic activity. This inhibition can lead to various downstream effects in cellular signaling pathways.
Research indicates that MDL 28170 can prevent the cleavage of specific substrates that would normally be processed by calpains during stress conditions such as ischemia or neurodegeneration. Experimental setups often involve treating cells or animal models with MDL 28170 and assessing the resultant changes in protein expression and cell viability.
The mechanism through which MDL 28170 exerts its effects involves binding to the active site of calpain enzymes, thereby blocking their ability to cleave substrates. This inhibition alters cellular responses to stressors, promoting cell survival under conditions that would typically lead to apoptosis.
Studies have shown that treatment with MDL 28170 can reduce markers of apoptosis in various cell types, including neurons subjected to oxidative stress or excitotoxicity. Its protective effects have been documented in models of cerebral ischemia and noise-induced hearing loss.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity post-synthesis.
MDL 28170 has been extensively used in research focused on:
MDL 28170 (Calpain Inhibitor III) demonstrates high-affinity inhibition toward both major calpain isoforms, though with nuanced selectivity. This dipeptidyl aldehyde compound (Chemical Name: N-[N-[(Phenylmethoxy)carbonyl]-L-valyl]-phenylalaninal; Molecular Formula: C~22~H~26~N~2~O~4~) binds reversibly to the active site of calpains, exploiting their cysteine protease mechanism [5] [8] [10]. Its inhibition constant (K~i~) for mu-calpain (calpain-1) ranges from 14–50 nM, while affinity for milli-calpain (calpain-2) is slightly higher (K~i~ = 5–100 nM) in cell-free systems [5] [10]. This differential potency arises from structural variations in the calcium-binding domains of the isoforms, influencing substrate accessibility during calcium-induced conformational changes [9].
Functional isoform selectivity is evident in ex vivo and disease models:
Table 1: Calpain Isoform Selectivity Profile of MDL 28170
| Parameter | mu-Calpain (Calpain-1) | milli-Calpain (Calpain-2) |
|---|---|---|
| Calcium Requirement | 3–50 μM Ca²⁺ | 400–800 μM Ca²⁺ |
| K~i~ (nM) | 14–50 | 5–100 |
| Key Functional Outcome | TTX-R Na⁺ channel normalization [1] | KCC2 stabilization, seizure suppression [9] |
Thus, while MDL 28170 is broadly classified as a pan-calpain inhibitor, its cellular effects are context-dependent, influenced by isoform localization, activation triggers, and substrate availability.
MDL 28170 exhibits exceptional central nervous system bioavailability due to low molecular weight (382.5 g/mol), lipophilicity, and resistance to efflux transporters [2] [9]. Pharmacodynamic studies in murine traumatic brain injury models confirm rapid brain penetration: following intraperitoneal (20–40 mg/kg) or intravenous administration (10 mg/kg), peak cortical concentrations occur within 15–30 minutes, achieving >60% calpain-2 inhibition ex vivo [2] [3]. This correlates with significant reductions in alpha-spectrin breakdown products (SBDP145/150), a biomarker of calpain activity, in hippocampal and cortical tissues within 1 hour post-dosing [3].
Cellular uptake is energy-independent and occurs via passive diffusion across plasma membranes. In hippocampal slices, 50 μM MDL 28170 accumulates intracellularly within 10 minutes, attenuating calpain-mediated proteolysis even under calcium overload conditions (e.g., 0 Mg²⁺-induced epileptiform activity) [9]. The inhibitor’s aldehyde group forms reversible hemiacetal adducts with catalytic cysteine residues, enabling rapid engagement of cytosolic and membrane-associated calpains [5] [8].
Table 2: Blood-Brain Barrier Permeability and Cellular Kinetics
| Parameter | Findings | Model |
|---|---|---|
| BBB Penetration | Peak brain concentration at 15–30 min; >60% calpain inhibition | Murine TBI [2] [3] |
| Therapeutic Window | Cytoskeletal protection effective up to 1 h post-insult; ineffective at 3 h | Controlled cortical impact [3] |
| Cellular Uptake | Intracellular inhibition within 10 min; blocks KCC2 degradation | Hippocampal slices [9] |
The transient inhibition profile (effects diminish by 4 hours post-dose) necessitates timed dosing relative to neurological insults [3].
Beyond calpain, MDL 28170 modulates gamma-secretase activity—an intramembrane protease critical in amyloid precursor protein (APP) processing. At concentrations ≥50 μM, MDL 28170 preferentially inhibits gamma-secretase cleavage at amyloid-beta 40 (Aβ40) over Aβ42, as demonstrated in human embryonic kidney 293 cells expressing mutant APP [4] [7]. This selectivity arises from differential interaction with presenilin-1 (PS1), the catalytic subunit of gamma-secretase:
Notably, this cross-reactivity is pharmacologically distinct from canonical gamma-secretase inhibitors:
Mechanistic Comparison: 1. **Classical gamma-Secretase Inhibitors** (e.g., DAPT): - Block epsilon-cleavage → Reduce Aβ40/Aβ42 equally - Impair Notch signaling 2. **MDL 28170**: - Targets processive cleavage → Preferentially suppresses Aβ40 - Spares Notch proteolysis [4] Table 3: Dual Protease Inhibition Profile
| Target Enzyme | Substrate Affected | Inhibition Mechanism | Biological Consequence |
|---|---|---|---|
| Calpain-1/2 | α-spectrin, KCC2 | Active-site cysteine alkylation | Neuroprotection, cytoskeletal stabilization |
| gamma-Secretase | Aβ40 >> Aβ42 | Interference with PS1 endoproteolysis | Selective Aβ40 reduction; no Notch effect |
This dual activity positions MDL 28170 uniquely for Alzheimer’s disease research, where simultaneous calpain suppression and selective Aβ40 reduction may mitigate synaptic dysfunction without compromising Notch-dependent pathways [4] [7]. However, its primary neurotherapeutic utility remains anchored to calpain inhibition, given effective concentrations for gamma-secretase modulation exceed typical in vivo dosing ranges.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1